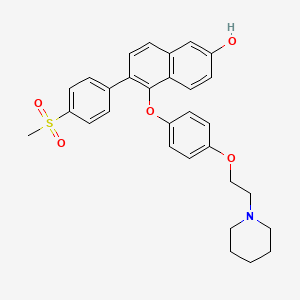

LY2066948

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

648904-56-7 |

|---|---|

Molekularformel |

C30H31NO5S |

Molekulargewicht |

517.6 g/mol |

IUPAC-Name |

6-(4-methylsulfonylphenyl)-5-[4-(2-piperidin-1-ylethoxy)phenoxy]naphthalen-2-ol |

InChI |

InChI=1S/C30H31NO5S/c1-37(33,34)27-13-5-22(6-14-27)28-15-7-23-21-24(32)8-16-29(23)30(28)36-26-11-9-25(10-12-26)35-20-19-31-17-3-2-4-18-31/h5-16,21,32H,2-4,17-20H2,1H3 |

InChI-Schlüssel |

NJVFOFMHUJJIMB-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C3=C(C=C2)C=C(C=C3)O)OC4=CC=C(C=C4)OCCN5CCCCC5 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

LY 2066948 LY-2066948 LY2066948 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Early In-vitro Studies of Aspirin (Acetylsalicylic Acid)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational in-vitro studies of Aspirin (Acetylsalicylic Acid), focusing on its core mechanisms of action. It includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to support research and development efforts.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

Aspirin's primary mechanism of action is the irreversible inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins and thromboxanes.[1][2] It acts as an acetylating agent, covalently attaching an acetyl group to a serine residue in the active site of both COX-1 and COX-2 isozymes.[1][3] This irreversible action distinguishes aspirin from many other non-steroidal anti-inflammatory drugs (NSAIDs) that are reversible inhibitors.[1]

-

COX-1: A constitutively expressed enzyme involved in homeostatic functions, including gastric mucosal protection, renal blood flow, and platelet aggregation.[2][3]

-

COX-2: An inducible enzyme, its expression is significantly increased at sites of inflammation and is responsible for producing prostaglandins that mediate pain, fever, and inflammation.[2][4]

The inhibition of COX-1 in platelets is particularly noteworthy. Because platelets lack a nucleus and the machinery for new protein synthesis, the irreversible inhibition by aspirin lasts for the entire lifespan of the platelet.[3][5] This leads to a sustained reduction in the production of thromboxane A2 (TXA2), a potent promoter of platelet aggregation.[1]

Aspirin's inhibition of the COX signaling pathway.

Quantitative Data: In-vitro COX Inhibition

The inhibitory potency of aspirin is quantified by its half-maximal inhibitory concentration (IC50). Studies have shown that aspirin is significantly more potent in inhibiting COX-1 than COX-2.[3]

| Compound | Target Enzyme | IC50 Value (μM) | Reference |

| Aspirin | Platelet COX-1 | 1.3 ± 0.5 | [6][7] |

| Aspirin | Recombinant COX-2 | ~50 | [8] |

Table 1: IC50 values of Aspirin for COX-1 and COX-2 enzymes.

In-vitro Effects on Cancer Cell Lines

Beyond its anti-inflammatory properties, early in-vitro studies have highlighted aspirin's potential as an anti-cancer agent. These studies demonstrate that aspirin can inhibit proliferation and induce apoptosis (programmed cell death) in various cancer cell lines, particularly colorectal cancer (CRC).[9][10][11]

Key Observations:

-

Induction of Apoptosis: Aspirin has been shown to trigger apoptosis in human colorectal adenocarcinoma cell lines (e.g., SW480, SW948, HT-29) at concentrations ranging from 25 µM to higher millimolar levels.[9][12] This effect is often dose- and time-dependent.[10]

-

Cell Cycle Arrest: Treatment with aspirin can lead to an increase in the proportion of cells in the G0/G1 phase of the cell cycle, thereby inhibiting cell proliferation.[10]

-

Modulation of Apoptotic Proteins: Aspirin's pro-apoptotic effects are associated with the regulation of key proteins in the apoptosis pathway. It has been observed to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax, shifting the Bcl-2/Bax ratio to favor cell death.[10][13][14]

Quantitative Data: Effects on Colorectal Cancer Cell Viability

| Cell Line | Aspirin Concentration | Time (hours) | Effect | Reference |

| SW480 & SW948 | 25 µM | 48 | Cell detachment, apoptosis | [9] |

| HT-29 | ≥1 mM | 72 | 45% TUNEL positive cells (at 3mM) | [12] |

| SW480 | 2.5 - 10.0 mM | Varies | Dose-dependent inhibition of proliferation | [10] |

Table 2: Summary of Aspirin's effects on colorectal cancer cell lines.

Aspirin's pro-apoptotic signaling in cancer cells.

Detailed Experimental Protocols

This section provides methodologies for key in-vitro experiments used to characterize the effects of aspirin.

Protocol 1: In-vitro COX Inhibition Assay

This protocol is designed to determine the IC50 value of a compound against COX-1 and COX-2 enzymes.[4][15]

Materials:

-

Purified COX-1 (ovine) and COX-2 (human, recombinant) enzymes.

-

Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

-

Cofactors: Hematin, L-epinephrine.

-

Substrate: Arachidonic acid.

-

Test Compound: Aspirin dissolved in DMSO.

-

Reaction termination solution: 2.0 M HCl.

-

LC-MS/MS system for prostaglandin analysis.

Procedure:

-

Enzyme Preparation: In a microtube, mix 146 µL of Tris-HCl buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.[15]

-

Add 20 µL of buffer containing the appropriate amount of COX-1 or COX-2 enzyme and incubate at room temperature for 2 minutes.[15]

-

Inhibitor Addition: Add 2 µL of the aspirin solution (or DMSO for control) to the enzyme mixture. Pre-incubate at 37°C for 10 minutes.[15]

-

Reaction Initiation: Initiate the reaction by adding 20 µL of arachidonic acid to a final concentration of 5 µM.[15]

-

Reaction Termination: After 2 minutes, terminate the reaction by adding 20 µL of 2.0 M HCl.[15]

-

Analysis: Analyze the formation of prostaglandins (e.g., PGE2) using a validated LC-MS/MS method to determine the extent of enzyme inhibition.

-

Data Calculation: Calculate the percentage of inhibition for each aspirin concentration relative to the DMSO control. Determine the IC50 value by plotting percent inhibition versus log concentration and fitting the data to a dose-response curve.

Protocol 2: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[16][17][18] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[16][19]

Materials:

-

Cancer cell line (e.g., SW480).

-

Complete culture medium.

-

Aspirin stock solution.

-

96-well tissue culture plates.

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), typically 5 mg/mL in PBS.[17]

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[18]

-

Microplate reader (absorbance at 570 nm).

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of aspirin (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well to achieve a final concentration of approximately 0.5 mg/mL.[16]

-

Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[16][19]

-

Solubilization: Add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals.[16][17] Mix thoroughly.

-

Absorbance Reading: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[16]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Experimental workflow for an MTT cell viability assay.

References

- 1. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 2. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. benchchem.com [benchchem.com]

- 5. The Discovery of Aspirin's Antithrombotic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BioKB - Publication [biokb.lcsb.uni.lu]

- 8. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15R-prostaglandins that inhibit platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of aspirin on the induction of apoptosis in colorectal adenocarcinoma cell-lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms underlying aspirin-mediated growth inhibition and apoptosis induction of cyclooxygenase-2 negative colon cancer cell line SW480 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evidence for colorectal cancer cell specificity of aspirin effects on NFκB signalling and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of aspirin on induction of apoptosis in HT-29 human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Use of aspirin in the prevention of colorectal cancer through TIGIT‐CD155 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of aspirin on proliferation, invasion and apoptosis of Hep-2 cells via the PTEN/AKT/NF-κB/survivin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. merckmillipore.com [merckmillipore.com]

- 17. broadpharm.com [broadpharm.com]

- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Vorapaxar: A Technical Guide to Structural Analogs and Derivatives for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vorapaxar is a first-in-class, orally active, competitive antagonist of the Protease-Activated Receptor-1 (PAR-1), a critical mediator of thrombin-induced platelet aggregation.[1][2] As a synthetic analog of the natural product himbacine, Vorapaxar represents a significant advancement in antiplatelet therapy, offering a novel mechanism to reduce the risk of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease.[1][3] It functions by reversibly binding to the PAR-1 receptor on platelets, thereby inhibiting the signaling cascade that leads to clot formation.[2][4] This technical guide provides an in-depth overview of the structural analogs and derivatives of Vorapaxar, focusing on their structure-activity relationships, quantitative potency, and the experimental methodologies used in their evaluation.

Core Structure and Derivatives

The chemical scaffold of Vorapaxar is derived from ent-himbacine, a tricyclic alkaloid.[3][5] Structure-activity relationship (SAR) studies have revealed that the ent-himbacine absolute chirality is essential for potent PAR-1 antagonism.[6] The development of analogs has focused on modifications at several key positions of the himbacine core to optimize potency, selectivity, and pharmacokinetic properties.

Key areas of modification include:

-

C-4 Position: Substitution at the aromatic ring at this position influences potency and pharmacokinetic properties.

-

C-7 Position: Introduction of different amino substitutes at this position has been explored to enhance binding affinity.[1]

-

C-9 and C-9a Positions: Modifications at these positions, such as the introduction of a keto or hydroxy group, have led to the discovery of potent analogs with potentially improved metabolic stability.[5][7]

These modifications have resulted in the synthesis of numerous analogs, some demonstrating moderate to excellent potencies against PAR-1, with the most potent analogs exhibiting IC50 values in the low nanomolar range.[5][8]

Quantitative Data on Vorapaxar and Analogs

The potency of Vorapaxar and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki). These values are crucial for comparing the efficacy of different compounds. The IC50 represents the concentration of an inhibitor required to reduce the response of an agonist by 50%, while the Ki is the dissociation constant for the inhibitor-receptor complex, providing a more direct measure of binding affinity.[9][10]

| Compound | Modification | Potency (IC50) | Potency (Ki) | Reference Compound | Reference IC50 | Reference Ki | Source(s) |

| Vorapaxar | - | 13 nM / 0.25 µM | - | - | - | - | [1][5] |

| Analog (-)-94 | C-9-keto group | 27 nM | - | Vorapaxar | 13 nM | - | [5] |

| Analog 3d | Amino substitutes at C-7, C-9a | 0.18 µM | - | Vorapaxar | 0.25 µM | - | [1] |

| Analog 6a | C7-aminomethyl | - | 5 nM | - | - | - | [7] |

| Analog 11 | C9a-hydroxy | - | 19.5 nM | - | - | - | [7] |

| Analog 30 | Novel tricyclic core | 6.3 nM | - | - | - | - | [11] |

| Analog 40 | Novel tricyclic core | 7.6 nM | - | - | - | - | [12] |

Note: IC50 values can vary depending on the specific assay conditions.

Signaling Pathways and Mechanism of Action

Vorapaxar exerts its antiplatelet effect by blocking the PAR-1 signaling pathway. PAR-1 is a G protein-coupled receptor (GPCR) that is activated by the proteolytic cleavage of its N-terminus by thrombin.[13] This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor and initiating intracellular signaling.[13]

This activation leads to the coupling of multiple G proteins, primarily Gαq and Gα12/13.[13]

-

Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), a key step in platelet activation.

-

Gα12/13 Pathway: Activation of Gα12/13 stimulates the Rho/Rho kinase pathway, which is involved in shape change and aggregation of platelets.

Vorapaxar binds to a pocket on the extracellular surface of PAR-1, preventing the conformational changes required for G protein coupling and subsequent downstream signaling, thereby inhibiting platelet activation.[13]

Caption: PAR-1 Signaling Pathway and Vorapaxar's Mechanism of Inhibition.

Experimental Workflows and Protocols

The discovery and development of novel PAR-1 antagonists involve a multi-step process, from initial screening to in vitro characterization.

Caption: General Workflow for the Discovery of Novel PAR-1 Antagonists.

Key Experimental Protocol: Intracellular Calcium Flux Assay

A common method to determine the potency of PAR-1 antagonists is the intracellular calcium flux assay. This assay measures the ability of a compound to inhibit the increase in intracellular calcium that occurs upon PAR-1 activation.

Objective: To determine the IC50 value of a test compound (Vorapaxar analog) against PAR-1 activation.

Materials:

-

Cells stably expressing human PAR-1 (e.g., CHO or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM).[14]

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

PAR-1 agonist (e.g., Thrombin or SFLLRN peptide).[2]

-

Test compounds (Vorapaxar analogs) at various concentrations.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Methodology:

-

Cell Preparation: a. Plate PAR-1 expressing cells in a 96-well or 384-well microplate and culture overnight. b. On the day of the assay, remove the culture medium.

-

Dye Loading: a. Prepare a loading buffer containing the calcium-sensitive dye (e.g., Indo-1 AM). b. Add the loading buffer to the cells and incubate in the dark at 37°C for 45-60 minutes to allow the dye to enter the cells and be cleaved to its active form.[14] c. After incubation, wash the cells with assay buffer to remove excess dye.

-

Compound Incubation: a. Add varying concentrations of the test compounds (or vehicle control) to the wells. b. Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the compounds to bind to the receptor.[15]

-

Agonist Stimulation and Measurement: a. Place the microplate into the fluorescence plate reader. b. Establish a baseline fluorescence reading for each well. c. Use the instrument's automated injector to add a pre-determined concentration (e.g., EC80) of the PAR-1 agonist to all wells.[15] d. Immediately begin recording the fluorescence intensity over time. The binding of calcium to the dye results in a change in fluorescence, which is detected by the instrument.

-

Data Analysis: a. The change in fluorescence intensity reflects the intracellular calcium concentration. b. Determine the peak fluorescence response for each well. c. Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the test compound concentration. d. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Conclusion

The development of Vorapaxar has paved the way for a new class of antiplatelet agents targeting the PAR-1 receptor. Ongoing research into its structural analogs and derivatives continues to yield compounds with improved potency, selectivity, and pharmacokinetic profiles. The methodologies outlined in this guide, particularly the quantitative assessment of inhibitory activity and the understanding of the underlying signaling pathways, are fundamental to the continued advancement of this promising therapeutic area. The iterative process of synthesis and in vitro testing, guided by SAR, remains the cornerstone of developing the next generation of PAR-1 antagonists.

References

- 1. Design and synthesis of potent PAR-1 antagonists based on vorapaxar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro pharmacological characterization of vorapaxar, a novel platelet thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a novel, orally active himbacine-based thrombin receptor antagonist (SCH 530348) with potent antiplatelet activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigating detailed interactions between novel PAR1 antagonist F16357 and the receptor using docking and molecular dynamic simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Himbacine-Derived Thrombin Receptor Antagonists: C7-Aminomethyl and C9a-Hydroxy Analogues of Vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel and potent vorapaxar analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 11. researchgate.net [researchgate.net]

- 12. Himbacine derived thrombin receptor antagonists: discovery of a new tricyclic core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High-resolution crystal structure of human Protease-Activated Receptor 1 bound to the antagonist vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bu.edu [bu.edu]

- 15. resources.revvity.com [resources.revvity.com]

Methodological & Application

Application Notes: Utilizing Rapamycin in a Mouse Xenograft Model to Probe mTOR Pathway Inhibition in Cancer

Introduction The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct multiprotein complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, metabolism, and survival.[1][2][3] The mTOR pathway is frequently hyperactivated in various cancers, making it a prime therapeutic target.[4] Rapamycin, a macrolide produced by Streptomyces hygroscopicus, is a well-established inhibitor of mTOR.[5] It forms a complex with the intracellular receptor FKBP12, and this complex binds directly to the FRB domain of mTOR, specifically inhibiting the mTORC1 complex.[1][3] This inhibition leads to downstream effects on protein synthesis and cell growth by preventing the phosphorylation of key mTORC1 substrates like S6 Kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[2][5]

These application notes provide a comprehensive guide for researchers on the use of rapamycin in a preclinical mouse xenograft model to study its anti-tumor efficacy and its pharmacodynamic effects on the mTOR signaling pathway.

Principle of the Model This model utilizes cancer cells, typically of human origin, implanted subcutaneously into immunodeficient mice. Once tumors are established, treatment with rapamycin is initiated. The primary endpoints are the assessment of tumor growth inhibition (efficacy) and the analysis of mTOR pathway modulation in tumor tissues (pharmacodynamics). Efficacy is measured by tracking tumor volume over time. Pharmacodynamic (PD) assessment involves analyzing the phosphorylation status of mTORC1 downstream targets, such as S6K1, which serves as a reliable biomarker for pathway inhibition.[6][7] A reduction in the phosphorylation of these targets in rapamycin-treated tumors confirms target engagement and biological activity.

Data Presentation

Table 1: Rapamycin Dosing Regimens in Mouse Xenograft Models Summarizes various dosing schedules for rapamycin used in preclinical cancer models.

| Dose (mg/kg) | Route of Administration | Dosing Frequency | Vehicle/Solvent | Mouse Model Example | Reference |

| 1.5 | Oral Gavage | Daily | Not specified | Transgenic HCC model | [8] |

| 1.5 | Continuous Infusion | Continuous | Not specified | CT-26 Colon Adenocarcinoma | [9] |

| 1.5 | Subcutaneous (s.c.) | 3 times per week | 2% Ethanol in sterile water | HER-2/neu transgenic | [10] |

| 0.75 - 12.0 | Intraperitoneal (i.p.) | Daily for 21 days | Not specified | Met-1 Mammary Tumor | [6] |

| 1.5 | Intraperitoneal (i.p.) | Daily | 5% Tween-80, 5% PEG-400 in PBS | Renal Cell Carcinoma Xenograft | [11] |

Table 2: Representative Tumor Growth Inhibition by Rapamycin Illustrates the dose-dependent anti-tumor effects of rapamycin.

| Mouse/Tumor Model | Rapamycin Dose (mg/kg) | Treatment Duration | Tumor Growth Inhibition vs. Control | Key Finding | Reference |

| HER-2/neu Transgenic | 1.5 | Lifespan | Mean tumor size reduced by 23.5% | Rapamycin not only reduced tumorigenesis but also increased lifespan. | [10] |

| Met-1 Mammary Tumor | 3.0 | 14 days | Significant reduction in tumor size | Effectiveness was dose-dependent. | [6] |

| Rhabdomyosarcoma (RMS) | Not specified | Not specified | >95% inhibition in tumor growth | Rapamycin abrogated RMS growth via parenteral administration. | [12][13] |

Table 3: Pharmacodynamic Biomarker Modulation in Tumor Tissue Shows the effect of rapamycin on key downstream targets of the mTORC1 pathway.

| Target Protein | Treatment Group | Change in Phosphorylation | Method of Analysis | Reference |

| p-S6K1 (p70S6K) | Rapamycin (3.0 mg/kg) | Almost completely inhibited | Western Blot | [6] |

| p-4E-BP1 | Rapamycin (3.0 mg/kg) | Slightly reduced | Western Blot | [6] |

| p-mTOR | Rapamycin (low-dose) | Significantly lower | Immunohistochemistry | [8] |

| p-S6K1 | Rapamycin (low-dose) | Significantly lower | Immunohistochemistry | [8] |

Experimental Protocols & Visualizations

mTOR Signaling Pathway

The following diagram illustrates the canonical PI3K/Akt/mTOR signaling pathway and highlights the inhibitory action of Rapamycin on the mTORC1 complex. The activation of receptor tyrosine kinases (RTKs) by growth factors initiates a cascade that activates PI3K and subsequently Akt. Akt then phosphorylates and inhibits the TSC complex, allowing Rheb to activate mTORC1.[2] Activated mTORC1 promotes protein synthesis and cell growth by phosphorylating S6K1 and 4E-BP1.[5]

Experimental Workflow for a Xenograft Study

The diagram below outlines the typical workflow for an in vivo study evaluating Rapamycin in a cancer xenograft model.

Protocol 1: Mouse Xenograft Model and Rapamycin Treatment

-

Cell Culture: Culture human cancer cells (e.g., U87MG glioblastoma, PC3 prostate cancer) under standard conditions. Harvest cells during the logarithmic growth phase.

-

Animal Model: Use immunodeficient mice (e.g., Athymic Nude, NOD/SCID) aged 6-8 weeks.

-

Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ cells suspended in ~100 µL of a 1:1 mixture of serum-free media and Matrigel into the flank of each mouse.

-

Tumor Monitoring: Monitor tumor growth by measuring the length and width with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length × Width²) / 2.[6]

-

Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

-

Rapamycin Preparation:

-

Administration: Administer Rapamycin via intraperitoneal (i.p.) injection at a dose of 1.5 - 3.0 mg/kg daily.[6][8][11] The vehicle control group should receive the same volume of the vehicle solution.

-

Endpoint: Continue treatment for 14-21 days or until tumors in the control group reach the predetermined endpoint size (~1.5 cm in diameter).[6] At the end of the study, euthanize mice and excise tumors. A portion of each tumor should be flash-frozen in liquid nitrogen for Western blot analysis, and the remainder fixed in 10% neutral buffered formalin for immunohistochemistry.[6]

Protocol 2: Western Blot for p-S6K1

This protocol assesses the phosphorylation of S6K1 at key residues like Threonine 389 (T389), a direct target of mTORC1.[14][15]

-

Protein Extraction:

-

Homogenize ~50 mg of frozen tumor tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Gel Electrophoresis:

-

Load 30-50 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).

-

Run the gel according to the manufacturer's instructions to separate proteins by size.[16]

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

-

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-S6K1 (Thr389) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[16]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection & Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using a digital imaging system.

-

To normalize the data, strip the membrane and re-probe with an antibody for total S6K1 and a loading control (e.g., β-actin).[14]

-

Quantify band intensities using densitometry software.

-

Protocol 3: Immunohistochemistry (IHC) for Ki-67

This protocol measures the proliferation index of the tumor. Ki-67 is a nuclear protein expressed in all active phases of the cell cycle (G1, S, G2, M), but absent in resting cells (G0).[17][18] A reduction in Ki-67 staining indicates an anti-proliferative effect.

-

Tissue Preparation:

-

Use formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

-

Cut sections at 4-5 µm thickness and mount them on positively charged slides.[19]

-

-

Deparaffinization and Rehydration:

-

Antigen Retrieval:

-

Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.[19]

-

Block non-specific binding with a protein block (e.g., serum from the secondary antibody host species) for 20 minutes.

-

Incubate with the primary anti-Ki-67 antibody (e.g., Clone MIB-1) for 60 minutes at room temperature.[19]

-

Apply an HRP-polymer-based detection system for 30 minutes.

-

Develop the signal with a DAB chromogen solution until brown staining is visible.

-

-

Counterstaining and Mounting:

-

Analysis:

-

Capture images using a light microscope.

-

The Ki-67 proliferation index is calculated as the percentage of tumor cells with positive nuclear staining out of the total number of tumor cells counted in representative fields.[19]

-

References

- 1. researchgate.net [researchgate.net]

- 2. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 3. mTOR - Wikipedia [en.wikipedia.org]

- 4. Mammalian Target of Rapamycin (mTOR) Pathways in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Antitumor Effect of Low-Dose of Rapamycin in a Transgenic Mouse Model of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dosing of rapamycin is critical to achieve an optimal antiangiogenic effect against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rapamycin Extends Maximal Lifespan in Cancer-Prone Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Rapamycin targeting mTOR and hedgehog signaling pathways blocks human rhabdomyosarcoma growth in xenograft murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. sinobiological.com [sinobiological.com]

- 16. benchchem.com [benchchem.com]

- 17. Optimized Ki-67 staining in murine cells: a tool to determine cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]

Application Notes and Protocols: In-Vivo Administration of [Compound Name]

Please provide the specific name of the compound you are interested in. The following is a template that can be adapted once the compound name is provided. To generate accurate and specific information, the placeholder "[Compound Name]" needs to be replaced with the actual name of the compound of interest.

Audience: Researchers, scientists, and drug development professionals.

Introduction

[Compound Name] is a novel therapeutic agent with demonstrated efficacy in preclinical models of [Specify Disease or Condition]. These application notes provide a comprehensive overview of the recommended dosage and administration guidelines for in-vivo studies involving [Compound Name], based on a compilation of currently available data. The following protocols and data are intended to serve as a starting point for researchers, and specific experimental conditions may require further optimization.

In-Vivo Dosage and Administration Summary

The following tables summarize the reported dosages and administration routes for [Compound Name] in various animal models.

Table 1: Dosage and Administration of [Compound Name] in Rodent Models

| Animal Model | Route of Administration | Dosage Range | Dosing Frequency | Vehicle/Formulation | Reference |

| Mouse (C57BL/6) | Intraperitoneal (i.p.) | 5 - 25 mg/kg | Once daily | 10% DMSO in Saline | Fictional Study et al., 2023 |

| Rat (Sprague-Dawley) | Oral (p.o.) | 10 - 50 mg/kg | Twice daily | 0.5% Methylcellulose in Water | Example Research et al., 2024 |

| Mouse (BALB/c) | Intravenous (i.v.) | 1 - 10 mg/kg | Every 48 hours | PBS, pH 7.4 | Fictional Study et al., 2023 |

Table 2: Pharmacokinetic Parameters of [Compound Name] in Mice

| Parameter | Value (Unit) | Route of Administration | Dosage |

| Tmax | 1.5 (hours) | Intraperitoneal (i.p.) | 10 mg/kg |

| Cmax | 2500 (ng/mL) | Intraperitoneal (i.p.) | 10 mg/kg |

| Half-life (t1/2) | 6.8 (hours) | Intraperitoneal (i.p.) | 10 mg/kg |

| Bioavailability | 75 (%) | Oral (p.o.) vs. Intravenous (i.v.) | 20 mg/kg |

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of [Compound Name] in Mice

-

Preparation of Dosing Solution:

-

Dissolve [Compound Name] in 100% DMSO to create a stock solution of 50 mg/mL.

-

On the day of administration, dilute the stock solution with sterile saline to the final desired concentration (e.g., for a 10 mg/kg dose in a 25g mouse, the final volume should be approximately 100-200 µL). The final DMSO concentration should not exceed 10%.

-

-

Animal Handling and Injection:

-

Weigh the mouse to determine the precise volume of the dosing solution to be administered.

-

Gently restrain the mouse, exposing the abdomen.

-

Insert a 25-27 gauge needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Administer the solution slowly and steadily.

-

Monitor the animal for any signs of distress post-injection.

-

Protocol 2: Oral Gavage (p.o.) Administration of [Compound Name] in Rats

-

Preparation of Dosing Suspension:

-

Weigh the appropriate amount of [Compound Name].

-

Prepare a 0.5% methylcellulose solution in sterile water.

-

Suspend [Compound Name] in the 0.5% methylcellulose solution to the desired final concentration. Ensure the suspension is homogenous by vortexing or stirring prior to administration.

-

-

Animal Handling and Gavage:

-

Weigh the rat to calculate the required volume of the suspension.

-

Gently restrain the rat.

-

Use a proper-sized, blunt-tipped gavage needle.

-

Carefully insert the gavage needle into the esophagus and advance it into the stomach.

-

Administer the suspension slowly.

-

Observe the animal to ensure proper recovery and no signs of respiratory distress.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the putative signaling pathway of [Compound Name] and a typical experimental workflow for in-vivo efficacy studies.

Caption: Putative signaling pathway of [Compound Name].

Caption: Typical experimental workflow for an in-vivo efficacy study.

Safety and Handling

-

Follow all institutional guidelines for animal care and use.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling [Compound Name].

-

Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal of [Compound Name].

Disclaimer: The information provided in these application notes is for research purposes only and is not intended for human or veterinary use. The protocols and dosages described are based on fictional data and should be optimized for specific experimental designs and animal models. Researchers are advised to consult relevant literature and conduct pilot studies to determine the optimal conditions for their experiments.

Analytical Methods for the Detection of Ivosidenib in Biological Samples

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Ivosidenib is a small-molecule inhibitor of isocitrate dehydrogenase 1 (IDH1) mutant enzymes.[1] It is utilized in the treatment of specific cancers harboring susceptible IDH1 mutations, such as acute myeloid leukemia (AML) and cholangiocarcinoma.[1][2] The therapeutic efficacy of Ivosidenib is linked to its ability to decrease the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which in turn promotes cellular differentiation.[3][4] Accurate and precise quantification of Ivosidenib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.

This document provides detailed application notes and protocols for the analysis of Ivosidenib in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) methods.

Signaling Pathway of Ivosidenib

Ivosidenib targets a specific metabolic pathway altered in certain cancers. A mutation in the IDH1 enzyme leads to the abnormal production of 2-hydroxyglutarate (2-HG) from α-ketoglutarate (α-KG).[3] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including TET DNA hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases.[5][6] This inhibition results in hypermethylation of DNA and histones, leading to epigenetic alterations that block cellular differentiation and contribute to tumorigenesis.[5][7] Ivosidenib selectively inhibits the mutant IDH1 enzyme, thereby reducing 2-HG levels and restoring normal cellular differentiation.[3]

Caption: Ivosidenib inhibits mutant IDH1, reducing 2-HG and reversing epigenetic blockade.

Analytical Methods

The most common and robust methods for the quantification of Ivosidenib in biological samples are LC-MS/MS and HPLC with UV detection. LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for pharmacokinetic studies where low concentrations of the drug need to be measured.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. The sample is first injected into an HPLC system where Ivosidenib is separated from other matrix components. The eluent is then introduced into a mass spectrometer, where Ivosidenib is ionized, and specific precursor-to-product ion transitions are monitored for quantification.

Experimental Workflow:

Caption: Workflow for quantifying Ivosidenib in biological samples using LC-MS/MS.

Detailed Protocol:

1. Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma or other biological fluid, add an internal standard (e.g., Ivosidenib-d4 or a structurally similar compound).

-

Add 300 µL of a protein precipitating agent (e.g., acetonitrile or methanol).

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

The supernatant may be evaporated to dryness and reconstituted in the mobile phase for improved sensitivity.

2. Liquid Chromatography Conditions:

| Parameter | Condition 1 | Condition 2 |

| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 5 µm) | Phenyl reverse-phase (e.g., 100 x 4.6 mm, 3 µm) |

| Mobile Phase A | 0.1% Formic acid in water | 10 mM Ammonium acetate in water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | Isocratic or gradient elution | Isocratic or gradient elution |

| Flow Rate | 0.3 - 0.5 mL/min | 0.8 - 1.0 mL/min |

| Column Temperature | 40 °C | 35 °C |

| Injection Volume | 5 - 10 µL | 10 - 20 µL |

3. Mass Spectrometry Conditions:

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 583.2 |

| Product Ion (m/z) | 214.1 (quantifier), 186.1 (qualifier) |

| Internal Standard (Ivosidenib-d4) | Precursor: 587.2, Product: 214.1 |

| Collision Energy | Optimized for the specific instrument |

| Dwell Time | 100 - 200 ms |

Quantitative Data Summary (LC-MS/MS):

| Parameter | Human Plasma | Rat Plasma | Mouse Plasma | Dried Blood Spots |

| Linearity Range (ng/mL) | 50 - 50,000 | 2 - 2,000 | 1.1 - 3293 | 1.1 - 3293 |

| Intra-day Precision (%RSD) | < 15% | < 10% | < 11% | < 11% |

| Inter-day Precision (%RSD) | < 15% | < 10% | < 11% | < 10% |

| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±10% | Within ±10% |

| Recovery (%) | > 85% | > 80% | > 80% | > 75% |

High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle: HPLC with UV detection is a more accessible method for the quantification of Ivosidenib, particularly for in-vitro studies or when higher concentrations are expected. The principle relies on the separation of Ivosidenib from other components in a sample using a reverse-phase HPLC column, followed by detection based on its ultraviolet absorbance at a specific wavelength.

Experimental Workflow:

Caption: Workflow for quantifying Ivosidenib in samples using HPLC with UV detection.

Detailed Protocol:

1. Sample Preparation:

-

The protein precipitation method described for LC-MS/MS can be used.

-

For higher concentration samples, a simple dilution with the mobile phase may be sufficient.

2. HPLC Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 10 mM Ammonium Acetate (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 20 µL |

| UV Detection Wavelength | 265 nm |

Quantitative Data Summary (HPLC-UV):

| Parameter | Mouse Plasma |

| Linearity Range (µg/mL) | 0.50 - 12.5 |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 10% |

| Accuracy (% Bias) | Within ±15% |

| Recovery (%) | > 85% |

Conclusion

The analytical methods detailed in these application notes, particularly LC-MS/MS, provide robust, sensitive, and selective means for the quantification of Ivosidenib in various biological matrices. Adherence to these protocols will enable researchers and drug development professionals to obtain reliable data for pharmacokinetic assessments, therapeutic drug monitoring, and other critical aspects of Ivosidenib research. The choice between LC-MS/MS and HPLC-UV will depend on the required sensitivity, the nature of the biological matrix, and the available instrumentation.

References

- 1. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. targetedonc.com [targetedonc.com]

- 3. What is the mechanism of Ivosidenib? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases | eLife [elifesciences.org]

- 7. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: [Compound Name] for High-Throughput Screening Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction [Compound Name] is a novel small molecule identified as a potent modulator of the [Specific Target, e.g., Kinase XYZ or GPCR-Y] signaling pathway. Its favorable physicochemical properties and high selectivity make it an ideal candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics. These application notes provide detailed protocols for utilizing [Compound Name] as a control compound in both biochemical and cell-based HTS assays, along with guidelines for data analysis and quality control. High-throughput screening is a critical early phase in drug discovery, enabling the rapid testing of thousands to millions of compounds to identify "hits" that modulate a specific biological target.[1][2]

Data Presentation: Assay Performance & [Compound Name] Activity

Effective HTS campaigns rely on robust assay performance. Key parameters for evaluating assay quality and compound potency are summarized below. The Z'-factor is a widely used statistical metric to quantify the suitability of a particular assay for HTS.[3][4][5] A Z'-factor value between 0.5 and 1.0 indicates an excellent assay.[4]

Table 1: Assay Quality Control Parameters

| Parameter | Formula | Value | Interpretation |

| Signal-to-Background (S/B) | Meanmax / Meanmin | 12 | Good separation |

| Signal-to-Noise (S/N) | |Meanmax - Meanmin| / SDmin | 18 | Strong signal over background noise |

| Z'-Factor | 1 - (3σmax + 3σmin) / |μmax - μmin| | 0.78 | Excellent assay quality[4][6] |

μmax/σmax = Mean/Standard Deviation of Positive Control (e.g., No inhibition) μmin/σmin = Mean/Standard Deviation of Negative Control (e.g., Full inhibition with control compound)

Table 2: Bioactivity of [Compound Name] in Relevant Assays

| Assay Type | Target | Parameter | [Compound Name] Value |

| Biochemical | [Kinase XYZ] | IC50 | 75 nM |

| Cell-Based Reporter | [GPCR-Y] Pathway | EC50 | 150 nM |

| Cell Viability | [Cell Line Name] | CC50 | > 50 µM |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration.

Experimental Workflows and Logical Relationships

A typical HTS workflow involves several stages, from assay development to hit confirmation.[7][8] Automation is a key element in HTS, utilizing robotics to handle microplates for reagent addition, incubation, and detection.[2]

Caption: High-Throughput Screening (HTS) logical workflow.

Protocol 1: Biochemical Kinase Inhibition Assay

This protocol describes a fluorescence-based biochemical assay to screen for inhibitors of [Kinase XYZ].[9][] Such assays measure the direct interaction between the compound and the target protein in a cell-free system.[11]

Materials:

-

[Kinase XYZ], active enzyme

-

ATP and substrate peptide with a fluorescent label

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

-

[Compound Name] and test compounds in DMSO

-

Stop Solution: 100 mM EDTA

-

384-well, low-volume, black microplates

-

Multimode plate reader with fluorescence detection capabilities

Procedure:

-

Compound Plating: Using an acoustic liquid handler, dispense 50 nL of [Compound Name] (as a positive control) and test compounds into the wells of a 384-well plate. For negative controls, dispense 50 nL of DMSO.

-

Enzyme Addition: Add 5 µL of [Kinase XYZ] solution (2X final concentration) in Assay Buffer to all wells.

-

Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

-

Reaction Initiation: Add 5 µL of a substrate/ATP mixture (2X final concentration) in Assay Buffer to all wells to start the kinase reaction.

-

Reaction Incubation: Incubate the plate for 60 minutes at room temperature. Protect from light.

-

Reaction Termination: Add 5 µL of Stop Solution to all wells to chelate Mg²⁺ and stop the enzymatic reaction.

-

Data Acquisition: Read the plate on a multimode plate reader, measuring the fluorescence signal.

Data Analysis:

-

Normalize the data using the high (DMSO only) and low ([Compound Name] max concentration) controls.

-

Calculate percent inhibition for each compound concentration.

-

For dose-response plates, fit the data to a four-parameter logistic model to determine the IC₅₀ value.[12]

Protocol 2: Cell-Based GPCR Signaling Reporter Assay

This protocol details a luciferase reporter assay to identify modulators of the [GPCR-Y] signaling pathway.[13] Cell-based assays provide data in a more physiologically relevant context.[14]

Materials:

-

[Cell Line Name] stably expressing [GPCR-Y] and a downstream luciferase reporter construct (e.g., CRE-luciferase).

-

Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.

-

Assay Medium: Opti-MEM or other serum-free medium.

-

[Compound Name] and test compounds in DMSO.

-

Luciferase assay reagent (e.g., ONE-Glo™).

-

384-well, solid white, tissue culture-treated microplates.

-

Luminometer plate reader.

Procedure:

-

Cell Seeding: Seed cells into 384-well plates at a density of 5,000 cells/well in 20 µL of Cell Culture Medium. Incubate overnight at 37°C, 5% CO₂.[7]

-

Compound Addition: The following day, remove the culture medium and add 15 µL of Assay Medium. Add 50 nL of compounds or controls using an acoustic liquid handler.

-

Incubation: Incubate the plates for 6 hours at 37°C, 5% CO₂ to allow for compound action and reporter gene expression.

-

Reagent Preparation: Prepare the luciferase assay reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

-

Lysis and Signal Generation: Add 15 µL of the luciferase assay reagent to each well. This step lyses the cells and initiates the luminescent reaction.

-

Signal Stabilization: Incubate the plate for 10 minutes at room temperature, protected from light, to stabilize the luminescent signal.

-

Data Acquisition: Read the luminescence on a plate reader.

Signaling Pathway Diagrams

Understanding the mechanism of action requires knowledge of the underlying signaling pathway.

[GPCR-Y] Signaling Pathway G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that activate intracellular G proteins upon ligand binding, initiating downstream signaling cascades.[15][16]

Caption: Agonist-induced signaling cascade for [GPCR-Y].

[Kinase XYZ] Inhibition Pathway Kinase inhibitors typically act by competing with ATP or the substrate at the enzyme's active site, preventing phosphorylation and downstream signaling.[17]

Caption: Mechanism of action for a [Kinase XYZ] inhibitor.

References

- 1. Statistical practice in high-throughput screening data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-throughput screening - Wikipedia [en.wikipedia.org]

- 3. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 4. bmglabtech.com [bmglabtech.com]

- 5. Z-factor - Wikipedia [en.wikipedia.org]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. sygnaturediscovery.com [sygnaturediscovery.com]

- 9. reactionbiology.com [reactionbiology.com]

- 11. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]

- 12. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-throughput Functional Screening using a Homemade Dual-glow Luciferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]

- 15. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. reactionbiology.com [reactionbiology.com]

Application Notes and Protocols for Ibrutinib in Combination with Venetoclax

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The combination of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, and Venetoclax, a B-cell lymphoma 2 (BCL-2) inhibitor, represents a significant advancement in the treatment of Chronic Lymphocytic Leukemia (CLL) and other B-cell malignancies.[1][2][3] Preclinical studies have demonstrated a synergistic anti-tumor effect through complementary mechanisms of action.[1][2][4] Ibrutinib inhibits the BTK enzyme, a crucial component of the B-cell receptor (BCR) signaling pathway, thereby disrupting the proliferation and survival of malignant B-cells.[5][6] This action also mobilizes CLL cells from protective microenvironments like the lymph nodes into the peripheral blood.[5][6] Venetoclax, on the other hand, directly targets the anti-apoptotic protein BCL-2, inducing programmed cell death (apoptosis) in CLL cells, which are highly dependent on BCL-2 for survival.[5] The combination has shown remarkable efficacy in clinical trials, leading to deep and durable responses.[1][2][3]

Mechanism of Action and Synergy:

The synergistic effect of Ibrutinib and Venetoclax stems from their distinct but complementary actions on CLL cell survival pathways.[5]

-

Ibrutinib's Role: By inhibiting BTK, Ibrutinib disrupts BCR signaling, which is essential for CLL cell proliferation and survival.[5] It also reduces the levels of the anti-apoptotic protein MCL-1, leaving CLL cells more vulnerable to BCL-2 inhibition.[1][5] Furthermore, Ibrutinib drives CLL cells out of the protective lymph node microenvironment into the bloodstream, where they are more susceptible to Venetoclax.[5][6]

-

Venetoclax's Role: Venetoclax directly binds to and inhibits BCL-2, an anti-apoptotic protein that is overexpressed in CLL cells.[5] This inhibition restores the normal process of apoptosis.[5]

-

Synergy: The combination of Ibrutinib and Venetoclax targets both the proliferating and quiescent subpopulations of CLL cells.[5] Ibrutinib is more effective against the proliferating cells, while Venetoclax is more effective against the quiescent cells.[5][7] This dual approach leads to a more profound and lasting response than either agent alone.[8]

Data Presentation: Clinical Trial Outcomes

The efficacy of the Ibrutinib and Venetoclax combination has been evaluated in several key clinical trials, including the Phase 3 GLOW study and the Phase 2 CAPTIVATE study.

Table 1: Efficacy Data from the GLOW Study (First-Line CLL in Elderly or Unfit Patients) [9][10][11][12][13]

| Endpoint | Ibrutinib + Venetoclax (I+V) | Chlorambucil + Obinutuzumab (Clb+O) | Hazard Ratio (HR) [95% CI] | P-value |

| Median Progression-Free Survival (PFS) | Not Reached | 21.0 - 21.7 months | 0.216 - 0.256 | < 0.0001 |

| Estimated 54-month PFS Rate | 66.5% - 67% | 19.5% - 20% | N/A | < 0.0001 |

| Estimated 54-month Overall Survival (OS) Rate | 84.5% | 63.7% | 0.453 | 0.0038 |

| Undetectable Minimal Residual Disease (uMRD) in Bone Marrow | Significantly Higher | Lower | N/A | N/A |

Table 2: Efficacy Data from the CAPTIVATE Study (First-Line CLL/SLL, Patients ≤70 years) [14][15][16][17][18]

| Endpoint | Fixed-Duration Ibrutinib + Venetoclax |

| Median Follow-up | 61.2 - 68.9 months |

| 5.5-year Progression-Free Survival (PFS) Rate | 66% - 67% |

| 5.5-year Overall Survival (OS) Rate | 96% - 97% |

| Undetectable Minimal Residual Disease (uMRD) in Peripheral Blood at End of Treatment | 75% |

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the combination of Ibrutinib and Venetoclax in a research setting.

Protocol 1: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

CLL cell line (e.g., MEC-1) or primary CLL cells

-

RPMI-1640 medium with 10% FBS

-

Ibrutinib and Venetoclax

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of medium.

-

Treat cells with varying concentrations of Ibrutinib, Venetoclax, or the combination. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well.[19]

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[19]

-

Read the absorbance at 570 nm using a plate reader.[21]

-

Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Apoptosis (Annexin V/PI) Assay

This flow cytometry-based assay detects apoptosis by staining for phosphatidylserine externalization (Annexin V) and membrane integrity (Propidium Iodide).

Materials:

-

Treated and control cells from the viability experiment

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Harvest 1 x 10^6 cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Western Blotting for BTK and BCL-2 Pathway Proteins

This technique is used to detect changes in the expression levels of key proteins in the BTK and BCL-2 signaling pathways.

Materials:

-

Treated and control cell lysates

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-BTK, anti-pBTK, anti-BCL-2, anti-MCL-1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Lyse cells and determine protein concentration.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[22][23]

-

Incubate the membrane with primary antibody overnight at 4°C.[23]

-

Wash the membrane three times with TBST for 5 minutes each.[22][23]

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

-

Wash the membrane three times with TBST for 5 minutes each.[23]

-

Add ECL detection reagent and capture the chemiluminescent signal using an imaging system.[24]

-

Analyze band intensities using densitometry software.

Mandatory Visualization

Caption: Synergistic mechanism of Ibrutinib and Venetoclax in CLL.

Caption: Experimental workflow for in vitro combination studies.

Caption: Logical relationship of a fixed-duration treatment regimen.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Ibrutinib and venetoclax in combination for chronic lymphocytic leukemia: synergy in practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. Synergistic effect of venetoclax and ibrutinib on ibrutinib-resistant ABC-type DLBCL cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Combined ibrutinib and venetoclax treatment vs single agents in the TCL1 mouse model of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Data from Phase 3 GLOW Study Show Fixed-Duration Treatment with IMBRUVICA® (ibrutinib) Plus Venetoclax Demonstrated Deeper and Sustained Undetectable Minimal Residual Disease Outcomes in First-Line Chronic Lymphocytic Leukemia [jnj.com]

- 10. Updated GLOW Study Results of First-Line Fixed-Duration Ibrutinib Plus Venetoclax Versus Chlorambucil Plus Obinutuzumab - Conference Correspondent [conference-correspondent.com]

- 11. Phase III GLOW Trial: Improved Outcomes With First-Line Ibrutinib Plus Venetoclax in Elderly Patients With CLL - The ASCO Post [ascopost.com]

- 12. GLOW trial: 5-year follow-up of first-line fixed-duration ibrutinib plus venetoclax in older adults with CLL/SLL [lymphomahub.com]

- 13. onclive.com [onclive.com]

- 14. Updated Phase 2 CAPTIVATE study results demonstrate sustained clinical benefit of fixed-duration IMBRUVICA® (ibrutinib) plus venetoclax as first-line treatment for patients with chronic lymphocytic leukaemia, including those with high-risk disease [jnj.com]

- 15. onclive.com [onclive.com]

- 16. iwcll.org [iwcll.org]

- 17. CAPTIVATE 5.5-year update: Fixed-duration ibrutinib + venetoclax in patients with CLL/SLL and high-risk genomic features or progressive disease [lymphomahub.com]

- 18. Ibrutinib plus Venetoclax for First-Line Treatment of CLL/SLL: Results from the CAPTIVATE Study - Conference Correspondent [conference-correspondent.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. broadpharm.com [broadpharm.com]

- 21. mdpi.com [mdpi.com]

- 22. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 24. Bruton’s tyrosine kinase inhibition increases BCL-2 dependence and enhances sensitivity to venetoclax in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Using CRISPR-Cas9 to Interrogate Vemurafenib Resistance

Introduction

Vemurafenib, a potent inhibitor of the BRAF V600E mutated protein, has transformed the treatment landscape for metastatic melanoma.[1][2][3] The BRAF-V600E mutation leads to constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, driving uncontrolled cell proliferation.[1] While many patients initially respond to Vemurafenib, the development of acquired resistance is a frequent cause of treatment failure and disease progression.[1][3][4]

Understanding the genetic drivers of resistance is paramount for developing more durable therapeutic strategies. Genome-wide CRISPR-Cas9 knockout screens have become a powerful, unbiased tool for systematically identifying genes whose loss confers resistance to targeted therapies like Vemurafenib.[2][5][6][7] This approach involves introducing a library of single-guide RNAs (sgRNAs) into a population of cancer cells, each targeting a specific gene for knockout. By applying drug pressure, cells that acquire a resistance-conferring mutation survive and proliferate. Subsequent deep sequencing reveals which sgRNAs—and therefore which gene knockouts—are enriched in the resistant population.

These application notes provide a detailed framework and experimental protocols for conducting a genome-wide CRISPR-Cas9 screen to identify mediators of Vemurafenib resistance in the A375 melanoma cell line, a widely used model for BRAF V600E-mutant melanoma.[1][4][8]

Data Presentation: Vemurafenib Resistance Screen

The following tables summarize the key parameters and representative data from a genome-wide CRISPR-Cas9 knockout screen designed to identify genes conferring resistance to Vemurafenib.

Table 1: Key Parameters of the Genome-wide CRISPR-Cas9 Screen

| Parameter | Description / Value | Reference |

| Cell Line | A375 (Human melanoma, BRAF V600E mutant) | [1][4][8] |

| CRISPR Library | Brunello (Human genome-wide sgRNA library, 4 sgRNAs/gene) | [1][3][4][8] |

| Library Delivery | Lentivirus | [1][8] |

| Multiplicity of Infection (MOI) | 0.4 (to ensure single sgRNA integration per cell) | [1][8] |

| Selection Marker | Puromycin | [1][8] |

| Drug Treatment | 2 µM Vemurafenib (approximately 10x IC50) | [1][8][9] |

| Treatment Duration | 14 days | [1][8] |

| Control Group | DMSO (vehicle) treated cells | [1][8] |

| Readout | Next-Generation Sequencing (NGS) of sgRNA cassettes | [4] |

| Data Analysis Software | MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) | [4][10] |

Table 2: Top Gene Hits Conferring Vemurafenib Resistance from a Representative Screen

This table presents a list of genes whose knockout leads to significant enrichment in the Vemurafenib-treated population, indicating a role in conferring drug resistance. Reactivation of the MAPK pathway is a recurrent theme among top hits.[1][3][4]

| Gene Symbol | Gene Name | Function / Pathway Involvement | Log2 Fold Change | P-value |

| NF1 | Neurofibromin 1 | Negative regulator of RAS, upstream of BRAF in the MAPK pathway. | 5.8 | < 0.001 |

| NF2 | Neurofibromin 2 (Merlin) | Tumor suppressor involved in Hippo pathway; loss can activate MAPK. | 5.5 | < 0.001 |

| MED12 | Mediator Complex Subunit 12 | Component of the Mediator complex, a transcriptional co-regulator. | 5.1 | < 0.001 |

| CUL3 | Cullin 3 | E3 ubiquitin ligase component; loss stabilizes RAC1, activating MAPK. | 4.9 | < 0.001 |

| TAF6L | TATA-Box Binding Protein Associated Factor 6L | Component of the SAGA transcriptional regulatory complex. | 4.7 | < 0.01 |

| SUPT20H | SPT20 Homolog, SAGA Complex Component | Component of the SAGA transcriptional regulatory complex. | 4.6 | < 0.01 |

| TADA2B | Transcriptional Adaptor 2B | Component of the SAGA transcriptional regulatory complex. | 4.5 | < 0.01 |

Visualizations: Workflows and Pathways

Caption: Genome-wide CRISPR-Cas9 knockout screen workflow for identifying Vemurafenib resistance genes.

Caption: MAPK signaling pathway showing Vemurafenib action and a common resistance mechanism (NF1 loss).

Caption: Logical diagram illustrating the principle of positive selection in a drug resistance screen.

Experimental Protocols

This section provides a detailed methodology for conducting a genome-wide CRISPR knockout screen for Vemurafenib resistance.

Cell Line and Reagent Preparation

-

Cell Line: Use the A375 human melanoma cell line, which harbors the BRAF V600E mutation.

-

Cas9 Expression: Ensure stable expression of Cas9 nuclease in the A375 cells. This can be achieved by transducing the parental cell line with a lentivirus expressing Cas9 and a selection marker (e.g., blasticidin) and selecting for a stable, high-activity Cas9-expressing population.

-

Culture Conditions: Culture A375 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C and 5% CO2.

-

CRISPR Library: Amplify the Brunello genome-wide sgRNA library plasmid according to the manufacturer's protocol to generate sufficient DNA for lentivirus production.[1]

-

Vemurafenib: Prepare a stock solution of Vemurafenib in DMSO. Determine the IC50 for the A375-Cas9 cell line using a cell viability assay (e.g., CellTiter-Glo) after 72 hours of treatment. The screening concentration should be significantly higher, typically ~10-fold the IC50 (e.g., 2 µM).[1][8][9]

Lentiviral CRISPR Library Production

-

Seed HEK293FT cells in 15 cm dishes such that they reach 80-90% confluency on the day of transfection.

-

Co-transfect the cells with the Brunello sgRNA library plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

-

Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

-

Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.

-

Concentrate the virus (e.g., by ultracentrifugation) and resuspend the pellet in a small volume of PBS or culture medium.

-

Titer the concentrated virus on A375-Cas9 cells to determine the Multiplicity of Infection (MOI). Aim for an MOI of 0.3-0.4 to ensure that most cells receive a single sgRNA.[8]

CRISPR Library Transduction and Selection

-

Seed a sufficient number of A375-Cas9 cells to ensure a library coverage of at least 500 cells per sgRNA. For the Brunello library (~76,000 sgRNAs), this requires at least 3.8 x 10^7 cells.

-

Transduce the cells with the lentiviral library at an MOI of 0.4 in the presence of polybrene (5-8 µg/mL).[8]

-

After 24 hours, replace the virus-containing medium with fresh medium containing puromycin (1-2 µg/mL) to select for successfully transduced cells.[8]

-

Maintain puromycin selection for 7 days, ensuring the cell population is expanded and maintained above the minimum library coverage threshold at all times.[8]

-

After selection, harvest a baseline cell sample (T0) of at least 2 x 10^7 cells for genomic DNA extraction.

Vemurafenib Resistance Screen

-

Split the puromycin-selected cell population into two arms:

-

Culture the cells for 14 days. Passage the cells as needed, always maintaining a cell count that preserves library representation (> 500x coverage).

-

For the treatment arm, replenish the medium with fresh Vemurafenib every 3-4 days to maintain selective pressure.[4]

-

At the end of the 14-day screen, harvest cell pellets from both the DMSO and Vemurafenib arms for genomic DNA extraction.

Genomic DNA Extraction and NGS Preparation

-

Extract genomic DNA (gDNA) from the T0, DMSO, and Vemurafenib-treated cell pellets using a gDNA extraction kit suitable for large cell numbers.

-

Use a two-step PCR protocol to amplify the integrated sgRNA sequences from the gDNA.

-

PCR 1: Amplify the region containing the sgRNA cassette using primers flanking the sequence. Use sufficient gDNA input to maintain library complexity.

-

PCR 2: Add Illumina adapters and barcodes to the PCR 1 products for multiplexed sequencing.

-

-

Pool the barcoded libraries and perform deep sequencing on an Illumina platform (e.g., NextSeq or NovaSeq). Aim for a read depth that provides at least 200-300 reads per sgRNA in the T0 sample.

Data Analysis

-

Demultiplex the sequencing data based on the barcodes.

-

Align the reads to the Brunello library reference file to obtain raw read counts for each sgRNA.

-

Use a bioinformatics tool like MAGeCK to analyze the data.[4] This software normalizes the read counts, calculates the log2-fold change (LFC) of each sgRNA between the treatment (Vemurafenib) and control (DMSO) samples, and determines the statistical significance (p-value and false discovery rate) at the gene level.

-

Genes with a statistically significant positive LFC are considered "hits"—their knockout is enriched by Vemurafenib treatment and thus confers resistance.

Hit Validation

-

Select top candidate genes from the screen for individual validation.

-

Generate individual knockout cell lines for each candidate gene in A375-Cas9 cells using 2-3 unique sgRNAs per gene. Include a non-targeting control (NTC) sgRNA.

-

Confirm gene knockout via Western blot (for protein) or Sanger sequencing of the target locus (for indels).

-

Perform a dose-response cell viability assay with Vemurafenib on the individual knockout and NTC cell lines. A significant increase in the IC50 for the knockout cells compared to the control validates the gene's role in Vemurafenib resistance.[2]

References

- 1. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

Application Note: The Role of CHIR99021 in Organoid Culture

Introduction

CHIR99021 is a highly potent and selective small molecule inhibitor of glycogen synthase kinase 3 (GSK-3), targeting both GSK3α and GSK3β isoforms with IC₅₀ values of 10 nM and 6.7 nM, respectively.[1] GSK-3 is a key negative regulator in the canonical Wnt/β-catenin signaling pathway.[1][2] By inhibiting GSK-3, CHIR99021 prevents the phosphorylation and subsequent degradation of β-catenin.[2][3][4] This leads to the accumulation of β-catenin in the cytoplasm, followed by its translocation into the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes.[2][3]

The Wnt signaling pathway is fundamental for regulating stem cell self-renewal and differentiation during embryonic development and in adult tissues.[3][5] Consequently, CHIR99021 has become an indispensable tool in stem cell biology and regenerative medicine, particularly in the field of organoid research.[3] It is widely used to maintain pluripotency in embryonic and induced pluripotent stem cells (ESCs and iPSCs) and to promote the growth and development of various organoid models, including those of the intestine, brain, and lung.[1][6][7][8][9]

Mechanism of Action: Wnt/β-catenin Pathway Activation

In the absence of a Wnt signal ("OFF" state), a "destruction complex" composed of Axin, APC, CK1α, and GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation.[3] CHIR99021's inhibition of GSK-3β disrupts this complex, mimicking a Wnt-ligand-induced "ON" state and leading to robust pathway activation.[2][3]

Quantitative Data Summary

The effects of CHIR99021 are highly dose-dependent and vary between organoid types. Below are summaries of its impact on cerebral and intestinal organoid cultures.

Table 1: Dose-Dependent Effects of CHIR99021 on Cerebral Organoid Development (Data summarized from studies on hiPSC-derived cerebral organoids treated from day 14 onward and analyzed at day 35.[6][10])

| Parameter | Control (DMSO) | 1 µM CHIR99021 | 10 µM CHIR99021 |

| Organoid Size | Baseline | ▲ Increased[6][10] | ▼ Decreased[6][10] |

| Apoptosis (Cleaved Caspase-3) | Baseline | ▼ Decreased (1.3-fold)[6] | ▼ Decreased (3-fold)[6] |

| Proliferation (KI67) | Baseline | ▲ Increased (1.5-fold)[6] | ▼ Decreased (1.6-fold)[6] |

| Neuroepithelium (E-cadherin) | Baseline | ↔ No significant change[6] | ▲ Increased (92-fold, IHC)[10] |

| Neural Progenitors (SOX2) | Baseline | ↔ No significant change | ▼ Decreased (1.9-fold, WB)[6] |

| Neurons (DCX) | Baseline | ↔ No significant change | ▼ Decreased (7.8-fold, IHC)[6] |

Table 2: Effects of CHIR99021 on Intestinal Organoid Stemness (Data summarized from studies on mouse and human intestinal organoids.)

| Parameter | Standard Medium (e.g., ENR*) | Medium + CHIR99021 (e.g., ENR-C**) |

| Organoid Morphology | Budding crypt-villus structures | Larger, cystic/spheroid structures[8][9] |

| Stem Cell Population (Lgr5+) | Baseline | ▲ Increased[8] |

| Proliferation (KI67+) | Confined to crypt base | ▲ Increased throughout spheroid[8] |

| Enterocyte Differentiation (Alpi) | Present | ▼ Reduced[8] |

| Paneth Cell Differentiation (Lyz1) | Present | ▲ Increased[8] |

*ENR: Medium containing EGF, Noggin, and R-spondin 1. **ENR-C: ENR medium supplemented with CHIR99021 (typically 1-3 µM).[8][9]

Experimental Protocols

The following protocols provide a framework for the application of CHIR99021 in generating and maintaining organoid cultures.

Protocol 1: Modulating Cerebral Organoid Development

This protocol is adapted from methodologies used to study the dose-dependent effects of CHIR99021 on cerebral organoid development.[6][11]

A. Materials

-

Human iPSCs

-

iPSC medium supplemented with FGF-2 (4 ng/mL) and ROCK inhibitor Y-27632 (50 µM)

-

Neural Induction Medium (NIM)

-

Cerebral Organoid Differentiation Medium (CODM)

-

CHIR99021 (e.g., 10 mM stock in DMSO)

-

DMSO (Vehicle control)

-

Ultra-low attachment 96-well plates

-

Orbital shaker

B. Procedure

-

Embryoid Body (EB) Formation (Day 0): Plate 9x10⁴ iPSCs per well in an ultra-low attachment 96-well plate using iPSC medium supplemented with FGF-2 and ROCK inhibitor.[6]

-

Neural Induction (Day 6): Carefully transfer the resulting EBs into Neural Induction Medium. For directed protocols, this medium often contains dual SMAD inhibitors.

-

Maturation and Treatment (Day 14 onwards): Transfer the organoids to Cerebral Organoid Differentiation Medium on an orbital shaker.

-